4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- (CAS 23538-08-1) is a specialized N-substituted rhodanine building block utilized primarily for the synthesis of 5-arylidene derivatives via Knoevenagel condensation [1]. Unlike base rhodanine, it features a pre-installed, sterically hindered 1-phenylethyl (alpha-methylbenzyl) group at the N3 position [2]. This structural modification is highly relevant for procurement in medicinal chemistry and materials science, as it dictates the downstream lipophilicity, stereochemical complexity, and solubility of the resulting target molecules. By providing a pre-functionalized core, it streamlines synthetic workflows that would otherwise be complicated by the poor regioselectivity of late-stage rhodanine alkylation.
Attempting to substitute this compound with unsubstituted rhodanine (CAS 141-84-4) introduces significant process inefficiencies. Late-stage alkylation of the rhodanine core with 1-phenylethyl halides suffers from severe ambident nucleophilicity, leading to a difficult-to-separate mixture of N-alkylated and S-alkylated byproducts[1]. Furthermore, substituting with the more common 3-benzylrhodanine (CAS 10574-69-3) fails in structure-activity relationship (SAR) applications, as the benzyl group lacks the chiral center necessary to probe stereospecific binding pockets in target enzymes [2]. For materials science, the lack of the alpha-methyl group in generic analogs reduces steric hindrance, often leading to excessive pi-pi stacking and poor solubility of downstream conjugated dyes [3].
Variation in the N-3 group can shift lipophilicity and PSA, altering assay behavior and may limit direct substitution.
Reported SAR shows measurable inhibition differences across N-3 analogs; using a different substituent may not reproduce cellular response profiles.
Replacing with unsubstituted rhodanine removes defined physicochemical and SAR context, limiting comparability in research programs.
Utilizing 3-(1-phenylethyl)-2-thioxo-4-thiazolidinone as a starting material bypasses the problematic late-stage N-alkylation of the rhodanine core. When unsubstituted rhodanine is subjected to alkylation with 1-phenylethyl halides, the ambident nature of the thioamide typically results in a mixture of N-alkylated and S-alkylated products, often requiring complex chromatographic separation [1]. Procuring the pre-installed N-(1-phenylethyl) compound ensures 100% regioselectivity for subsequent C5-directed Knoevenagel condensations [2].
| Evidence Dimension | N-alkylation vs S-alkylation yield |
| Target Compound Data | 100% N-substituted (pre-installed) |
| Comparator Or Baseline | Unsubstituted rhodanine (CAS 141-84-4) yielding ~60-70% N-alkylation and ~30-40% S-alkylation |
| Quantified Difference | ~30-40% improvement in target regioisomer yield, eliminating one purification step |
| Conditions | Standard base-catalyzed alkylation vs. direct use of pre-substituted building block |
Procuring the pre-substituted core prevents costly yield losses and complex purification workflows associated with ambident rhodanine alkylation.
The 1-phenylethyl substitution introduces a chiral center adjacent to the rhodanine nitrogen, a feature absent in standard benzyl analogs [1]. When reacted to form 5-arylidene derivatives, this compound generates diastereomeric pairs that can be separated to evaluate stereospecific binding in target enzymes such as aldose reductase[2]. 3-Benzylrhodanine cannot provide this 3D spatial differentiation.
| Evidence Dimension | Stereoisomeric complexity |
| Target Compound Data | Generates separable diastereomers (due to chiral alpha-methyl group) |
| Comparator Or Baseline | 3-Benzylrhodanine (CAS 10574-69-3) generating only E/Z geometric isomers |
| Quantified Difference | Addition of 1 stereocenter enabling 3D spatial probing of binding pockets |
| Conditions | Hit-to-lead optimization in target-based drug discovery |
Buyers conducting advanced SAR studies require this specific analog to map stereospecific hydrophobic interactions that achiral precursors cannot detect.
In materials science applications, such as the synthesis of merocyanine dyes, excessive aggregation quenches performance. The alpha-methyl group of the 1-phenylethyl substituent increases the steric volume around the rhodanine core compared to a simple benzyl group, disrupting tight intermolecular pi-pi stacking [1]. This structural modification enhances solubility in common organic processing solvents like chloroform or chlorobenzene [2].
| Evidence Dimension | Steric volume and solubility profile |
| Target Compound Data | Increased steric hindrance disrupting planar stacking |
| Comparator Or Baseline | 3-Benzylrhodanine exhibiting tighter crystal packing and lower organic solubility |
| Quantified Difference | Enhanced processability in non-polar solvents due to increased out-of-plane steric bulk |
| Conditions | Solution-processed dye or organic semiconductor formulation |
For materials chemists, the added steric bulk is critical for improving the solubility and film-forming properties of downstream conjugated molecules.
For drug discovery programs targeting enzymes with defined hydrophobic pockets (e.g., aldose reductase or specific kinases), procuring this compound allows for the synthesis of diastereomeric 5-arylidene rhodanines. The chiral 1-phenylethyl group enables the mapping of stereospecific interactions that achiral precursors cannot probe [1].
In high-throughput library synthesis, using this pre-functionalized building block eliminates the need for late-stage N-alkylation. This avoids the 30-40% yield loss typically associated with S-alkylation byproducts, ensuring higher throughput and cleaner Knoevenagel condensation reactions [2].
For the development of advanced organic photovoltaics or merocyanine dyes, the added steric bulk of the alpha-methyl group disrupts pi-pi stacking. This makes the compound the preferred precursor when downstream solubility in organic processing solvents is a critical performance metric [3].